molecular formula C15H19NO3 B5853775 cyclopentyl 3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

cyclopentyl 3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

Cat. No. B5853775
M. Wt: 261.32 g/mol
InChI Key: XAAMRYXBEDFDSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclopentyl 3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is a chemical compound with a complex molecular structure. It is commonly referred to as CP-47,497, and it belongs to the class of synthetic cannabinoids. CP-47,497 is a potent agonist of the cannabinoid receptor CB1, which is responsible for the psychoactive effects of marijuana. The compound was first synthesized in the 1990s, and since then, it has been extensively studied for its potential applications in scientific research.

Mechanism of Action

CP-47,497 exerts its effects by binding to the CB1 receptor, which is a G protein-coupled receptor that is primarily located in the brain. The binding of CP-47,497 to the CB1 receptor activates a cascade of intracellular signaling pathways, which ultimately leads to the modulation of various physiological processes. The exact mechanism of action of CP-47,497 is still not fully understood, but it is believed to involve the modulation of neurotransmitter release and the regulation of ion channels.
Biochemical and Physiological Effects
CP-47,497 has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that CP-47,497 can modulate the release of various neurotransmitters, including dopamine, glutamate, and GABA. In addition, CP-47,497 has been shown to have analgesic, anti-inflammatory, and anti-convulsant properties. These effects are believed to be mediated by the activation of the CB1 receptor, which is involved in the regulation of pain, inflammation, and seizure activity.

Advantages and Limitations for Lab Experiments

CP-47,497 has several advantages and limitations for use in lab experiments. One of the main advantages is its high potency and selectivity for the CB1 receptor, which makes it an excellent tool for studying the function of this receptor in the endocannabinoid system. In addition, CP-47,497 is relatively stable and can be easily synthesized in large quantities.
However, there are also several limitations associated with the use of CP-47,497 in lab experiments. One of the main limitations is its potential for off-target effects, which can complicate the interpretation of experimental results. In addition, CP-47,497 is a synthetic cannabinoid, which means that it may not accurately reflect the effects of endogenous cannabinoids in vivo.

Future Directions

There are several future directions for research on CP-47,497. One of the main areas of research is the development of more selective and potent agonists of the CB1 receptor, which can be used to further elucidate the function of this receptor in the endocannabinoid system. In addition, there is a growing interest in the potential therapeutic applications of CP-47,497 and other synthetic cannabinoids, particularly in the treatment of pain, inflammation, and seizure disorders. Finally, there is a need for further research on the potential long-term effects of CP-47,497 and other synthetic cannabinoids on the brain and other physiological systems.

Synthesis Methods

The synthesis of CP-47,497 is a complex process that involves several steps. The first step is the synthesis of a key intermediate, which is then used to synthesize the final product. The key intermediate is prepared by reacting 2-methyl-3-pentanone with indole-2-carboxylic acid in the presence of a catalyst. The resulting product is then treated with a mixture of acetic anhydride and acetic acid to yield CP-47,497.

Scientific Research Applications

CP-47,497 has been extensively studied for its potential applications in scientific research. One of the main areas of research is the study of the endocannabinoid system, which is a complex network of receptors and neurotransmitters that play a crucial role in the regulation of various physiological processes. CP-47,497 is a potent agonist of the CB1 receptor, which makes it an excellent tool for studying the function of this receptor in the endocannabinoid system.

properties

IUPAC Name

cyclopentyl 3-methyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-9-13-11(7-4-8-12(13)17)16-14(9)15(18)19-10-5-2-3-6-10/h10,16H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAAMRYXBEDFDSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C1C(=O)CCC2)C(=O)OC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cyclopentyl 3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

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